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Compound Name: 2,3,4-Triphenylbutyramide

Cat. No.: B15075742 Get Quote

A detailed examination of the biological activity of butyramide derivatives, with a focus on

Phenylalanine Butyramide due to the current absence of publicly available bioassay data for

2,3,4-Triphenylbutyramide.

In the ever-evolving landscape of drug discovery and development, the comparative analysis of

structurally related compounds is paramount to identifying lead candidates with optimal efficacy

and safety profiles. This guide provides a comprehensive comparison of the bioactivity of

various butyramide derivatives, with a particular focus on Phenylalanine Butyramide (PBA), a

well-characterized derivative with available experimental data. At the time of this publication, a

thorough search of scientific literature did not yield any specific bioassay data for 2,3,4-
Triphenylbutyramide. Therefore, this guide will utilize PBA as a primary example to illustrate

the biological potential of butyramide derivatives, while also drawing comparisons to other

classes of amides where relevant data is available.

Phenylalanine Butyramide (PBA): A Case Study
Phenylalanine Butyramide (PBA), also referred to as N-(1-carbamoyl-2-phenyl-ethyl)

butyramide, has emerged as a promising bioactive molecule, particularly in the fields of

dermatology and cosmetics. Its primary mechanism of action investigated to date is the

inhibition of tyrosinase, a key enzyme in melanin synthesis.
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The following table summarizes the key quantitative data from in vitro and clinical studies on

Phenylalanine Butyramide.

Bioassay Test System Endpoint Result Reference

Tyrosinase

Inhibition

Mushroom

Tyrosinase
IC50 120.3 mM [1]

Skin

Depigmenting

Activity (UV

Spots)

Human Clinical

Trial (30 days)
% Change -9.9% [1]

Skin

Depigmenting

Activity (Brown

Spots)

Human Clinical

Trial (30 days)
% Change -17.7% [1]

Skin Brightening

(ITA°)

Human Clinical

Trial (30 days)
% Change +13% [1]

Skin Elasticity

(Ua/Uf)

Human Clinical

Trial (30 days)
% Change +32.3% [1]

Skin Firmness

(Uf)

Human Clinical

Trial (30 days)
% Change -14.9% [1]

Genotoxicity
Ames Test (in

vitro)
Non-mutagenic [2]

Genotoxicity
Micronucleus

Test (in vitro)

No chromosome

breaks induced
[2]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the tyrosinase inhibition pathway and a general workflow for

evaluating the bioactivity of a butyramide derivative.
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Caption: Tyrosinase Inhibition by Phenylalanine Butyramide.
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Caption: General Workflow for Bioactivity Evaluation.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the key experiments cited for Phenylalanine Butyramide.

Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase

activity.

Materials:
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Mushroom tyrosinase (EC 1.14.18.1)

L-DOPA (3,4-dihydroxy-L-phenylalanine)

Phosphate buffer (pH 6.8)

Test compound (e.g., Phenylalanine Butyramide)

96-well microplate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying

concentrations of the test compound.

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10

minutes).

Initiate the enzymatic reaction by adding L-DOPA solution to each well.

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular

intervals using a microplate reader.

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound

compared to a control without the inhibitor.

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

In Vitro Genotoxicity: Ames Test
Objective: To assess the mutagenic potential of a test compound using various strains of

Salmonella typhimurium.

Materials:
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Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without

metabolic activation (S9 mix).

Test compound.

Positive and negative controls.

Minimal glucose agar plates.

Procedure:

Prepare different concentrations of the test compound.

In a test tube, mix the test compound, the bacterial culture, and either S9 mix (for metabolic

activation) or a buffer.

After a pre-incubation period, pour the mixture onto minimal glucose agar plates.

Incubate the plates at 37°C for 48-72 hours.

Count the number of revertant colonies (his+ revertants) on each plate.

A compound is considered mutagenic if it induces a dose-dependent increase in the number

of revertant colonies that is at least twice the background (negative control) count.

In Vitro Genotoxicity: Micronucleus Test
Objective: To evaluate the potential of a test compound to induce chromosomal damage in

cultured mammalian cells.

Materials:

Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79).

Test compound.

Positive and negative controls.

Cytochalasin B (to block cytokinesis).
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Culture medium and supplements.

Microscope slides and staining reagents (e.g., Giemsa).

Procedure:

Culture the mammalian cells in the presence of various concentrations of the test compound,

along with positive and negative controls.

Add Cytochalasin B to the culture to arrest cell division at the binucleated stage.

After an appropriate incubation period, harvest the cells.

Fix and stain the cells on microscope slides.

Score the frequency of micronuclei in binucleated cells under a microscope.

A significant, dose-dependent increase in the frequency of micronucleated cells indicates

that the test compound has clastogenic or aneugenic potential.

Comparison with Other Butyramide and Amide
Derivatives
While data for 2,3,4-Triphenylbutyramide is unavailable, the broader class of amide-

containing compounds has been extensively studied, revealing a wide range of biological

activities. For instance, certain benzamide and picolinamide derivatives have been investigated

as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease.[3] In one

study, a picolinamide derivative demonstrated an IC50 value of 2.49 µM against AChE.[3]

Other research on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides has shown their potential

as antifungal agents against various plant pathogens.[4] These examples highlight the diverse

therapeutic possibilities within the broader family of amide derivatives, underscoring the

importance of systematic structure-activity relationship (SAR) studies to identify novel and

potent therapeutic agents.
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This guide has provided a detailed overview of the bioactivity of Phenylalanine Butyramide as a

representative of the butyramide derivative class, presenting quantitative data, signaling

pathway information, and experimental protocols. The absence of data for 2,3,4-
Triphenylbutyramide highlights a potential area for future research. The diverse biological

activities observed in other amide derivatives suggest that further exploration of novel

butyramide structures could lead to the discovery of new therapeutic agents for a variety of

diseases. Researchers are encouraged to utilize the provided protocols as a foundation for the

evaluation of new butyramide compounds and to contribute to the growing body of knowledge

in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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